REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:10]=[C:9]([Cl:11])[CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].C(=O)(O)[O-].[Na+].[O-]S([O-])(=O)=O.[Na+].[Na+].[C:24](Cl)(=O)[CH2:25][CH:26]([CH3:28])[CH3:27].C(=O)=O>C1COCC1>[Cl:11][C:9]1[CH:8]=[CH:7][C:3]2[C:4](=[O:6])[O:5][C:24]([CH2:25][CH:26]([CH3:28])[CH3:27])=[N:1][C:2]=2[CH:10]=1 |f:1.2,3.4.5|
|
Name
|
|
Quantity
|
406.41 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C(=O)O)C=CC(=C1)Cl
|
Name
|
|
Quantity
|
270 g
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-]S(=O)(=O)[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
354.7 g
|
Type
|
reactant
|
Smiles
|
C(CC(C)C)(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Name
|
EtOAc hexanes
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A dry 3-necked, round bottomed flask, equipped with an overhead stirrer
|
Type
|
TEMPERATURE
|
Details
|
cooling bath and condenser
|
Type
|
ADDITION
|
Details
|
was added dropwise
|
Type
|
TEMPERATURE
|
Details
|
Temperature was maintained around 20–30° C.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was then filtered
|
Type
|
WASH
|
Details
|
washed with THF (1,000 mL) the majority of which
|
Type
|
ADDITION
|
Details
|
Acetic anhydride (1,450 mL) was then added to the reaction vessel
|
Type
|
TEMPERATURE
|
Details
|
the temperature raised to 90–100° C
|
Type
|
CUSTOM
|
Details
|
The acetic anhydride was removed under vacuum at 80–100° C.
|
Type
|
ADDITION
|
Details
|
The reaction vessel was then charged with heptane (1,000 mL)
|
Type
|
TEMPERATURE
|
Details
|
cooled to 0° C.
|
Type
|
CUSTOM
|
Details
|
The resulting precipitate was isolated by filtration
|
Type
|
WASH
|
Details
|
washed with heptane (300 mL)
|
Type
|
CUSTOM
|
Details
|
dried in a vacuum oven at 30° C. overnight
|
Duration
|
8 (± 8) h
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=CC2=C(N=C(OC2=O)CC(C)C)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 507 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 90.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |